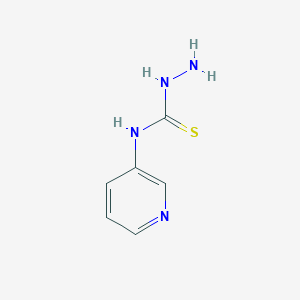

N-(Pyridin-3-yl)hydrazinecarbothioamide

Vue d'ensemble

Description

N-(Pyridin-3-yl)hydrazinecarbothioamide is a compound that contains both sulfur and nitrogen atoms. It is part of the thiosemicarbazide family, which is known for its diverse biological activities, including antimicrobial, antiviral, antifungal, antibacterial, antitumor, and anticarcinogenic properties . This compound is also used in various spectrophotometric detections and has applications in telecommunications and optical storage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(Pyridin-3-yl)hydrazinecarbothioamide can be synthesized through the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically occurs in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Synthetic Methods

The compound is synthesized via the reaction of pyridine-3-carbonyl chloride with N-substituted hydrazinecarbothioamide derivatives. Key steps include:

-

Reaction Conditions : The reaction proceeds in the presence of a base (e.g., triethylamine) to neutralize HCl, typically at room temperature for several hours .

-

Mechanism : The carbonyl group of pyridine-3-carbonyl chloride reacts with the hydrazinecarbothioamide, forming a thioamide bond .

Oxidation and Reduction Pathways

The compound undergoes predictable transformations under oxidative and reductive conditions:

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

-

Products : Oxidation yields sulfoxides or sulfones, depending on the oxidizing agent’s strength .

Reduction

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Products : Reduction converts the carbonyl group to alcohols or amines, altering the compound’s reactivity .

Cyclization and Heterocyclic Formation

N-(Pyridin-3-yl)hydrazinecarbothioamide participates in cyclization reactions, forming heterocyclic derivatives:

Reaction with Isothiocyanates

-

Products : Thioamide derivatives (e.g., 2-(pyridin-3-ylcarbonyl)-N-phenylhydrazine-1-carbothioamide) are formed via nucleophilic attack .

-

Mechanism : The thioamide group reacts with the isothiocyanate to form a new carbon-nitrogen bond, leading to heterocyclic rings .

Reaction with Diethyl Maleate

-

Products : Triazolo rings (e.g., ethyl 7-oxo-7H-triazolo derivatives) form via enamine-hydrazone tautomerism .

Substitution Reactions

The compound’s hydrazinecarbothioamide group is susceptible to nucleophilic substitution:

Reaction with Diphenylcarbodiimide

-

Products : Triazoline-thione derivatives (e.g., 3-anilino-4-(N,N’-diphenylguanidino)triazoline-5-thione) .

-

Mechanism : Substitution occurs at the hydrazine nitrogen, displacing the thioamide group .

NMR Spectroscopy

| Compound | 1H NMR (δ) | 13C NMR (δ) |

|---|---|---|

| 6b (allyl derivative) | δ 10.57 (NH), δ 8.50 (NH), δ 8.12 (NH) | δ 178.0 (C=S), δ 164.4 (C=O) |

| 8b (condensed product) | δ 11.65 (H-5b), δ 8.50 (H-4) | δ 163.6 (C-5a), δ 157.1 (C-6) |

Mass Spectrometry

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Coordination Chemistry

- N-(Pyridin-3-yl)hydrazinecarbothioamide serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules. It is utilized as a ligand in coordination chemistry, enabling the formation of metal complexes that can exhibit unique catalytic properties.

Derivatization Reagent

- This compound enhances the detection sensitivity of carboxylic acids during liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). Its ability to improve ionization efficiency makes it valuable in analytical chemistry.

Biological Applications

Antimicrobial Activity

- This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL.

Antitumor Activity

- This compound has demonstrated potential antitumor effects in vitro. For example, derivatives similar to this compound have shown IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. These findings suggest that it may induce apoptosis and inhibit cell proliferation through mechanisms involving the PI3K/Akt/mTOR signaling pathway .

Anti-inflammatory Properties

- Research indicates that this compound can inhibit pro-inflammatory cytokines by affecting NF-kB signaling pathways. In cell culture studies, it significantly reduced TNF-alpha levels, highlighting its potential for treating inflammatory diseases.

Medical Applications

Drug Development

- The compound is being explored for its therapeutic potential in drug discovery, particularly targeting specific enzymes or receptors involved in various diseases. Its role as an enzyme inhibitor positions it as a candidate for developing new pharmacological agents .

Case Studies

- A study on similar hydrazinecarbothioamide derivatives indicated their effectiveness in overcoming multidrug resistance (MDR) in cancer therapy. Compounds were found to selectively kill P-glycoprotein-expressing cells, suggesting a promising avenue for enhancing chemotherapy efficacy .

Industrial Applications

Material Science

- This compound is utilized in developing new materials such as polymers and coatings due to its unique chemical properties. Its interactions with metals make it suitable for applications in telecommunications and optical storage technologies.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyridine or hydrazine moiety can enhance potency and selectivity against specific targets, which is essential for drug development strategies .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesis; coordination ligand | Enhances detection sensitivity in LC/ESI-MS/MS |

| Biology | Antimicrobial; antitumor; anti-inflammatory | Effective against bacterial strains; induces apoptosis in cancer cells |

| Medicine | Drug development | Potential to overcome multidrug resistance |

| Industry | Material development | Used in telecommunications and optical storage |

Mécanisme D'action

The mechanism of action of N-(Pyridin-3-yl)hydrazinecarbothioamide involves its interaction with various molecular targets:

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Antitumor Activity: Inhibits DNA synthesis by interfering with the reductive transformation of ribonucleotide to deoxyribonucleotide.

Metal Detection: Forms stable complexes with metal ions, which can be detected spectrophotometrically.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(Pyridin-2-yl)hydrazinecarbothioamide

- N-(Pyridin-4-yl)hydrazinecarbothioamide

- Thiosemicarbazide

Uniqueness

N-(Pyridin-3-yl)hydrazinecarbothioamide is unique due to its specific position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets .

Activité Biologique

N-(Pyridin-3-yl)hydrazinecarbothioamide, a member of the thiosemicarbazone family, exhibits a range of biological activities that have been the focus of various research studies. This compound is notable for its interactions with enzymes and proteins, contributing to its antimicrobial, antiviral, antifungal, antibacterial, and anticancer properties. This article presents a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has demonstrated significant biological activities which can be categorized as follows:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antitumor Activity : Inhibits cancer cell proliferation.

- Enzyme Interaction : Modulates enzymatic activities related to disease processes.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in metabolic processes, leading to their inhibition. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells, which is critical for cell survival and proliferation .

- Cell Cycle Modulation : It induces apoptosis in cancer cells by altering cell cycle dynamics. Studies indicate that treated cells exhibit an accumulation in the S phase, suggesting a blockade in cell cycle progression .

- Antimicrobial Mechanism : The compound disrupts metabolic processes in bacteria such as Escherichia coli and Staphylococcus aureus, leading to growth inhibition.

Antimicrobial Activity

Research has indicated that this compound exhibits potent antibacterial activity against several pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 40 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These findings suggest that the compound may serve as a potential alternative to conventional antibiotics .

Antitumor Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), RPMI-8226 (leukemia).

The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. For example, it showed an IC50 value of 225 µM against breast cancer cells .

Temporal and Dosage Effects

The biological activity of this compound can vary over time and with dosage:

- Stability : The compound remains stable under specific conditions, allowing for sustained biological activity.

- Dosage Response : Lower doses have shown therapeutic effects without significant toxicity, while higher doses may lead to increased cytotoxicity.

Propriétés

IUPAC Name |

1-amino-3-pyridin-3-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c7-10-6(11)9-5-2-1-3-8-4-5/h1-4H,7H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZXENNHSGUQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368389 | |

| Record name | N-(Pyridin-3-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34955-25-4 | |

| Record name | N-(Pyridin-3-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main advantage of using N-(Pyridin-3-yl)hydrazinecarbothioamide as a derivatization reagent for carboxylic acids in LC/ESI-MS/MS analysis?

A1: this compound significantly enhances the detection sensitivity of carboxylic acids in LC/ESI-MS/MS analysis. [] This enhancement stems from the reagent's ability to improve the ionization efficiency of the derivatized carboxylic acids during electrospray ionization. Additionally, the derivatives generated by reacting this compound with carboxylic acids produce specific product ions upon collision-induced dissociation. This characteristic fragmentation pattern makes it easier to identify and quantify the target analytes within complex mixtures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.